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molecular formula C17H15NO2 B8291106 Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Cat. No. B8291106
M. Wt: 265.31 g/mol
InChI Key: FEMDMVIOPJVTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486592

Procedure details

The general procedure of Example 1 was again followed when a solution of N-benzyltrimethylammonium hydroxide (Triton B) which is a 40% methanolic solution (3.5 ml) in acetonitrile (10 ml) was added dropwise over 0.25 hour to a suspension of 9-carbamoylfluorene (20.9 g) in acetonitrile (100 ml) keeping the temperature below 25° C. The reaction mixture was stirred at room temperature for 2 hours. Water (300 ml) was then added slowly over 1 hour and the crystallized product was isolated by filtration, washed with water and dried in vacuo overnight at 50° C. to give 89% yield of 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one melting at 201°-205° C. (decomp). The product was identical spectroscopically to that prepared in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
20.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[CH2:2]([N+](C)(C)C)[C:3]1[CH:8]=CC=CC=1.[C:13]([CH:16]1[C:28]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[C:22]2[C:17]1=[CH:18][CH:19]=[CH:20][CH:21]=2)(=[O:15])[NH2:14].O>C(#N)C>[OH:1][CH:2]1[NH:14][C:13](=[O:15])[C:16]2([C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[C:22]3[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:8][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Two
Name
methanolic solution
Quantity
3.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20.9 g
Type
reactant
Smiles
C(N)(=O)C1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
CUSTOM
Type
CUSTOM
Details
the crystallized product was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1CCC2(C(N1)=O)C1=CC=CC=C1C=1C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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